3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuretin is a natural flavonoid compound isolated from various plant species, including Rhus verniciflua, Toxicodendron vernicifluum, Dahlia, Bidens tripartite, and Dipterx lacunifera . It is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuretin can be synthesized through acid-catalyzed cross-aldol condensation. In this method, hydrochloric acid is added dropwise to a solution of the appropriate 3-coumaranone derivative in methanol or ethanol. After complete dissolution, the appropriate benzaldehyde derivative is added dropwise .
Industrial Production Methods
While specific industrial production methods for sulfuretin are not extensively documented, the general approach involves the extraction of the compound from natural sources, such as Rhus verniciflua, using solvent extraction techniques followed by purification processes like medium-pressure liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulfuretin undergoes various chemical reactions, including:
Reduction: It exhibits hydroperoxyl radical scavenging activity, which involves reduction reactions.
Substitution: Sulfuretin can undergo glucosylation, yielding multiple glycosylated products.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Enzymatic reactions using glucosyltransferases are common for glucosylation.
Major Products Formed
Oxidation: The major products include oxidized derivatives of sulfuretin.
Reduction: Reduced forms of sulfuretin with altered antioxidant properties.
Substitution: Glycosylated derivatives, including monoglucosides, diglucosides, and triglucosides.
Scientific Research Applications
Sulfuretin has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a radical scavenger.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases, diabetes, and inflammation
Industry: Sulfuretin is used in the development of anti-inflammatory and antioxidant agents.
Mechanism of Action
Sulfuretin exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress.
Anti-inflammatory Activity: Sulfuretin inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing inflammation.
Cytoprotective Effects: It induces mitophagy and restores impaired autophagic flux, protecting cells from apoptosis.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another natural antioxidant with similar radical scavenging activity.
Ascorbic Acid: Known for its antioxidant properties, similar to sulfuretin.
Trolox: A vitamin E analog with comparable antioxidant activity.
Uniqueness of Sulfuretin
Sulfuretin is unique due to its potent antioxidant and anti-inflammatory properties, as well as its ability to induce mitophagy and protect cells from apoptosis. Its effectiveness in various biological and medical applications sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNXWPVNPFAADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871603 |
Source
|
Record name | 2-[(3,4-Dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.